Bis-PEG4-PFP ester

Description

Contextualization of Activated Esters in Bioconjugation Chemistry

Bioconjugation, the process of chemically linking two or more molecules, at least one of which is a biomolecule, relies heavily on the use of activated esters. 1clickchemistry.com These are carboxylic acid esters with electron-withdrawing groups that render the carbonyl carbon highly susceptible to nucleophilic attack, particularly by the primary amines found in the lysine residues and at the N-terminus of proteins. thermofisher.comnih.govcreative-proteomics.com This reaction results in the formation of a stable amide bond.

Among the various types of activated esters, N-hydroxysuccinimide (NHS) esters have been widely used. thermofisher.comcreative-proteomics.com However, pentafluorophenyl (PFP) esters have gained prominence due to their increased stability and efficiency. wikipedia.orgnih.govbroadpharm.com PFP esters are less prone to spontaneous hydrolysis in aqueous environments compared to NHS esters, leading to more efficient and reliable conjugation reactions. broadpharm.comwikipedia.orgbroadpharm.com This enhanced stability allows for greater control over the modification process. rsc.orgrsc.org

The reactivity of these esters can be influenced by factors such as pH, temperature, and the local chemical environment of the amine. plos.org While often described as a "random" reaction, the modification of proteins with activated esters is not entirely indiscriminate, with some lysine residues exhibiting higher reactivity than others. nih.govplos.org

Significance of Polyethylene Glycol (PEG) Linkers in Biological Systems and Material Design

Polyethylene glycol (PEG) is a polymer composed of repeating ethylene oxide units that is highly valued in biomedical and materials science applications for its unique properties. chempep.comfcad.com PEG is biocompatible, non-toxic, and generally non-immunogenic, making it an ideal component for in vivo applications. biochempeg.comaxispharm.comthermofisher.com Its high water solubility is a key advantage, as it can be used to modify hydrophobic molecules, increasing their solubility in aqueous solutions. chempep.comaxispharm.com

When used as a linker in bioconjugation, PEG chains, also known as PEG spacers, offer several benefits: chempep.comfcad.com

Increased Hydrodynamic Radius: The attachment of PEG to a molecule increases its effective size in solution, which can reduce its clearance by the kidneys and extend its circulation time in the body. biochempeg.comchempep.com

"Stealth" Properties: PEG creates a hydration shell around the modified molecule, which can shield it from recognition by the immune system and reduce enzymatic degradation. biochempeg.comchempep.com

Flexibility and Spacing: The flexible nature of the PEG chain allows for controlled spacing between the conjugated molecules, which can be crucial for maintaining the biological activity of proteins or for optimizing the properties of materials. chempep.com

Tunable Length: PEG linkers are available in various lengths, allowing for precise control over the distance between the conjugated entities. chempep.comfishersci.fi

These properties have led to the widespread use of PEG linkers in drug delivery systems, such as in the development of antibody-drug conjugates (ADCs) and nanoparticle-based therapies, as well as in the creation of functional materials. biochempeg.comchempep.comfcad.com

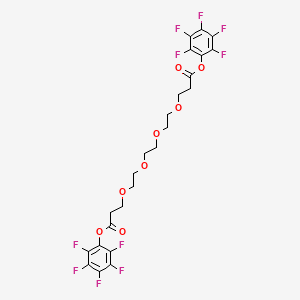

Overview of Bis-PEG4-PFP Ester as a Homobifunctional Amine-Reactive Crosslinker

This compound is a homobifunctional crosslinking reagent, meaning it possesses two identical reactive groups at either end of a spacer molecule. scbt.comthermofisher.com In this case, the reactive groups are PFP esters, which are highly reactive towards primary amines. broadpharm.combroadpharm.com These are connected by a PEG linker containing four ethylene glycol units (PEG4).

The structure of this compound allows it to covalently link two amine-containing molecules, forming a stable bridge between them. cyanagen.com The PEG4 spacer provides a defined and flexible linkage, while the PFP esters ensure efficient and stable amide bond formation. broadpharm.combroadpharm.com This makes this compound a versatile tool for a range of applications. For instance, it is utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to induce the degradation of specific target proteins. medchemexpress.commedchemexpress.com It is also employed in the modification of surfaces and the creation of complex bioconjugates. axispharm.com

The combination of highly reactive PFP esters and a biocompatible, solubility-enhancing PEG linker makes this compound a valuable reagent for researchers in chemical biology and materials science seeking to create well-defined and stable molecular constructs. broadpharm.comaxispharm.com

Chemical Compound Information

| Compound Name | Synonyms | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | PFP-PEG4-PFP | 1314378-12-5 | C24H20F10O8 | 626.4 |

| Pentafluorophenol | HOC6F5 | 771-61-9 | C6HF5O | 184.07 |

| N-hydroxysuccinimide | NHS | 6066-82-6 | C4H5NO3 | 115.09 |

| Polyethylene glycol | PEG | 25322-68-3 | (C2H4O)n H2O | Varies |

| Pentafluorophenyl trifluoroacetate | PTFTFA | 354-43-8 | C8F8O2 | 276.05 |

| Benzylamine | 100-46-9 | C7H9N | 107.15 | |

| Disuccinimidyl suberate | DSS | 68528-80-3 | C16H18N2O8 | 366.33 |

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 1314378-12-5 | broadpharm.combiochempeg.com |

| Molecular Formula | C24H20F10O8 | broadpharm.combiochempeg.com |

| Molecular Weight | 626.4 g/mol | broadpharm.combiochempeg.com |

| Purity | ≥95% to 98% | broadpharm.combiochempeg.com |

| Solubility | Soluble in DCM, DMF, DMSO | broadpharm.comchemdad.com |

| Storage | -20°C, keep dry and avoid sunlight | broadpharm.combiochempeg.com |

| Reactive Groups | Pentafluorophenyl (PFP) Ester | broadpharm.combroadpharm.com |

| Target Functional Group | Primary Amines | broadpharm.comthermofisher.comcreative-proteomics.com |

| Spacer Arm | PEG4 (4 ethylene glycol units) | broadpharm.com |

Propriétés

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[3-oxo-3-(2,3,4,5,6-pentafluorophenoxy)propoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20F10O8/c25-13-15(27)19(31)23(20(32)16(13)28)41-11(35)1-3-37-5-7-39-9-10-40-8-6-38-4-2-12(36)42-24-21(33)17(29)14(26)18(30)22(24)34/h1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCCGHSXHOCFIBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20F10O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801129528 | |

| Record name | 4,7,10,13-Tetraoxahexadecanedioic acid, 1,16-bis(2,3,4,5,6-pentafluorophenyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801129528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

626.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314378-12-5 | |

| Record name | 4,7,10,13-Tetraoxahexadecanedioic acid, 1,16-bis(2,3,4,5,6-pentafluorophenyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1314378-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7,10,13-Tetraoxahexadecanedioic acid, 1,16-bis(2,3,4,5,6-pentafluorophenyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801129528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Insights into Bis-peg4-pfp Ester Reactivity

Elucidation of Nucleophilic Acyl Substitution in PFP Ester-Amine Reactions

The reaction between a Bis-PEG4-PFP ester and an amine-containing molecule proceeds via a nucleophilic acyl substitution mechanism. chemistrysteps.com This type of reaction is fundamental in bioconjugation and involves the attack of a nucleophile, in this case, an amine, on the electrophilic carbonyl carbon of the PFP ester. byjus.com The general mechanism consists of two main stages: the addition of the nucleophile to the carbonyl group to form a tetrahedral intermediate, followed by the collapse of this intermediate to regenerate the carbonyl group and expel the leaving group. vanderbilt.edu

Role of Pentafluorophenyl Group in Electrophilicity Enhancement

The pentafluorophenyl (PFP) group plays a crucial role in enhancing the reactivity of the ester. The five highly electronegative fluorine atoms on the phenyl ring exert a strong electron-withdrawing effect. vulcanchem.com This effect increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by nucleophiles like primary and secondary amines. thieme-connect.de The enhanced reactivity of PFP esters allows for efficient amide bond formation under mild reaction conditions. vulcanchem.com This high reactivity is a key advantage in bioconjugation, where sensitive biomolecules are often involved.

Formation of Stable Amide Bonds

The reaction of a PFP ester with a primary or secondary amine results in the formation of a highly stable amide bond. precisepeg.comwindows.net This covalent linkage is robust and not easily cleaved under physiological conditions, which is essential for applications such as creating antibody-drug conjugates or modifying proteins and peptides. precisepeg.combroadpharm.com The reaction proceeds efficiently, typically at a pH range of 7 to 9. broadpharm.comconfluore.com The stability of the resulting amide bond ensures the integrity of the conjugated molecule.

Byproduct Generation and its Implications

The primary byproduct of the reaction between a PFP ester and an amine is pentafluorophenol (PFP-OH). thieme-connect.com An important characteristic of PFP-OH is that it is a good leaving group. rsc.org Furthermore, it is considered less nucleophilic than N-hydroxysuccinimide (NHS), the byproduct of NHS ester reactions. thieme-connect.com This lower nucleophilicity means that PFP-OH is less likely to interfere with the desired conjugation reaction. thieme-connect.com In some synthesis methods, other byproducts can be generated. For instance, in certain electrochemical synthesis routes for PFP esters, oligomeric PFP-OH-derived byproducts can form, which are generally easy to remove due to their low polarity. rsc.org The "byproduct-free" generation of PFP esters in some methods refers to the ease of removing byproducts, often through the use of polymer-bound reagents and filtration. google.com

Comparative Reaction Kinetics and Stability of PFP Esters versus N-Hydroxysuccinimide (NHS) Esters

PFP esters are often compared to N-hydroxysuccinimide (NHS) esters, another common class of amine-reactive crosslinkers. The choice between these two depends on the specific requirements of the application, including the desired reaction efficiency, stability, and conditions.

Hydrolytic Stability Profiles

A significant advantage of PFP esters over NHS esters is their greater hydrolytic stability. researchgate.netwikipedia.org PFP esters are less susceptible to spontaneous hydrolysis in aqueous solutions, especially at higher pH values. broadpharm.comprecisepeg.comnih.gov This increased stability means that PFP esters have a longer half-life in aqueous buffers, allowing for more controlled and efficient conjugation reactions with less reagent degradation over time. precisepeg.combroadpharm.comconfluore.com While both ester types will hydrolyze in aqueous environments, the rate of hydrolysis for NHS esters is significantly faster, particularly as the pH increases. nih.gov

| Ester Type | Relative Hydrolytic Stability | Optimal pH for Conjugation |

|---|---|---|

| PFP Ester | Higher | 7.2 - 8.5 |

| NHS Ester | Lower | Slightly lower than PFP |

Reaction Efficiency and Selectivity Considerations

| Ester Type | Reactivity with Amines | Key Advantages |

|---|---|---|

| PFP Ester | High | Greater hydrolytic stability, leading to more efficient reactions. broadpharm.comprecisepeg.com |

| NHS Ester | High | Well-established chemistry. |

Influence of Reaction Environment on Conjugation Efficiency

The efficiency of bioconjugation reactions involving this compound is critically dependent on the surrounding reaction environment. Key parameters such as pH, the solvent system, and temperature play pivotal roles in dictating the rate and yield of the desired amide bond formation while minimizing competing side reactions like hydrolysis. A thorough understanding and optimization of these factors are essential for achieving successful and reproducible conjugation outcomes.

pH Optimization for Amine Reactivity

The reaction between the pentafluorophenyl (PFP) ester groups of this compound and primary amines is highly pH-dependent. lumiprobe.com Primary amines are effective nucleophiles only when they are in their unprotonated state. At acidic or low pH, the amine groups (-NH2) are predominantly protonated to form ammonium ions (-NH3+), which are not nucleophilic and thus unreactive towards the PFP ester. As the pH increases, the amine group becomes deprotonated, significantly enhancing its reactivity.

Optimal reactivity for PFP esters with primary amines is generally observed in the pH range of 7.2 to 8.5. precisepeg.com Some sources suggest a slightly broader range of 7 to 9. polyethyleneglycolpeg.comwindows.net Within this window, a sufficient concentration of the deprotonated primary amine is available to attack the electrophilic carbonyl carbon of the PFP ester, leading to the formation of a stable amide bond. thermofisher.com

Table 1: pH Effects on this compound Reactivity

| pH Range | Effect on Amine Group | PFP Ester Reactivity | Competing Hydrolysis | Optimal for Conjugation |

|---|---|---|---|---|

| < 7.0 | Mostly protonated (-NH3+) | Low to negligible | Minimal | No |

| 7.2 - 8.5 | Equilibrium shifts to unprotonated (-NH2) | High | Moderate | Yes precisepeg.com |

| > 8.5 | Predominantly unprotonated (-NH2) | High | Significant/Rapid | No precisepeg.com |

Solvent System Selection in Bioconjugation Protocols

The choice of solvent is another critical factor in bioconjugation reactions with this compound. The solvent system must serve multiple purposes: it needs to dissolve the biomolecule and the PFP ester reagent, facilitate the reaction, and minimize reagent degradation.

This compound itself is often soluble in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). polyethyleneglycolpeg.com These water-miscible organic solvents are frequently used to prepare a concentrated stock solution of the reagent before it is added to the aqueous reaction buffer containing the biomolecule. Using a small percentage (e.g., 5-10%) of an organic co-solvent such as DMSO, DMF, or acetonitrile (ACN) in the final reaction mixture can be beneficial, especially if the biomolecule has poor aqueous solubility or a tendency to aggregate. precisepeg.com

The primary reaction medium is typically an aqueous buffer to maintain the native conformation and activity of the biomolecule. Common buffers include phosphate-buffered saline (PBS), borate, carbonate/bicarbonate, and HEPES. precisepeg.comthermofisher.com It is crucial to avoid buffers containing primary amines, such as Tris or glycine, as these will compete with the target biomolecule for reaction with the PFP ester. polyethyleneglycolpeg.com

While aqueous buffers are necessary for most biological molecules, the presence of water promotes the hydrolysis of the PFP ester. Although PFP esters are known to be more resistant to hydrolysis than other activated esters like N-hydroxysuccinimide (NHS) esters, it remains a competing reaction. precisepeg.com In some cases, using organic-aqueous co-solvents can help to reduce the water activity, thereby slowing the rate of hydrolysis. Anhydrous organic solvents like DMF or DMSO are ideal for initial reagent dissolution to prevent premature hydrolysis.

Table 2: Solvent System Considerations for this compound Conjugation

| Solvent/Buffer Component | Purpose | Typical Concentration | Key Considerations |

|---|---|---|---|

| Aqueous Buffer (e.g., PBS, HEPES) | Maintain pH, dissolve biomolecule | 50–100 mM | Must be free of primary amines. polyethyleneglycolpeg.com |

| Organic Co-solvent (e.g., DMSO, DMF) | Dissolve PFP ester, improve substrate solubility | 5-10% in final reaction mixture | Helps prevent aggregation of hydrophobic molecules. precisepeg.com |

| Anhydrous Organic Solvent | Prepare stock solutions of PFP ester | High (e.g., 10-100 mM) | Prevents premature hydrolysis of the reagent. |

Temperature Effects on Reaction Progression

Temperature influences the kinetics of both the desired conjugation reaction and the competing hydrolysis. Generally, increasing the temperature accelerates the rate of most chemical reactions, and the reaction of this compound with amines is no exception.

Conjugation reactions are often carried out at room temperature (20–25°C), which typically allows the reaction to reach completion within 1 to 4 hours. precisepeg.com This temperature provides a good compromise between reaction speed and the stability of the reagents and biomolecules.

Table 3: Temperature Effects on this compound Conjugation

| Temperature | Typical Reaction Time | Impact on Reaction Rate | Impact on Biomolecule/Reagent Stability |

|---|---|---|---|

| 4°C | Overnight | Slower | Maximizes stability, reduces hydrolysis rate. precisepeg.com |

| 20–25°C (Room Temp) | 1–4 hours | Moderate | Good balance for most applications. precisepeg.com |

| > 25°C | < 1 hour | Faster | Increased risk of biomolecule degradation and faster hydrolysis. |

Advanced Methodologies for Bis-peg4-pfp Ester-mediated Bioconjugation

Strategies for Covalent Conjugation to Amine-Containing Biomolecules

The primary targets for conjugation with Bis-PEG4-PFP ester are the primary amines present in biomolecules. thermofisher.com In proteins and peptides, these include the α-amine at the N-terminus of the polypeptide chain and the ε-amine in the side chain of lysine residues. windows.netthermofisher.com These amine groups are typically located on the outer surface of proteins due to their positive charge at physiological pH, making them accessible for conjugation without causing protein denaturation. thermofisher.com

The conjugation reaction is typically performed in non-amine-containing buffers such as phosphate-buffered saline (PBS), borate, or carbonate/bicarbonate buffers at a pH range of 7.0 to 9.0. windows.netbroadpharm.comprecisepeg.comconfluore.com Buffers containing primary amines, like Tris or glycine, must be avoided as they will compete with the target biomolecule for reaction with the PFP ester. broadpharm.comconfluore.com For practical application, the this compound is first dissolved in a minimal amount of an organic solvent like dimethylsulfoxide (DMSO) or dimethylformamide (DMF) before being added to the buffered solution containing the biomolecule. broadpharm.combroadpharm.comconfluore.com

The functionalization of proteins and peptides with this compound is a widely used technique in bioconjugation. precisepeg.comthermofisher.com This process allows for the linkage of various molecules to proteins for applications such as creating antibody-drug conjugates (ADCs), developing PROTACs (PROteolysis TArgeting Chimeras), and surface modification. broadpharm.combiocat.comaxispharm.comfujifilm.com

The ε-amino groups of lysine residues are primary targets for conjugation due to their abundance and accessibility on the protein surface. thermofisher.comtocris.com The reaction between the PFP ester of this compound and the lysine's primary amine forms a stable amide bond. windows.net This reaction is generally carried out at a slightly basic pH (7-9) to ensure that a sufficient proportion of the lysine side chains are deprotonated and thus nucleophilic. windows.nettocris.commdpi.com

The general procedure involves dissolving the protein in a suitable amine-free buffer, followed by the addition of the this compound solution. windows.net The reaction can be incubated at room temperature for 1 to 4 hours or at 4°C overnight for more sensitive biomolecules. precisepeg.com After the reaction, any unreacted crosslinker can be removed by methods such as dialysis or size-exclusion chromatography. broadpharm.combroadpharm.comconfluore.com

Table 1: General Protocol for Protein Conjugation via Lysine Targeting

| Step | Description | Key Parameters |

|---|---|---|

| 1. Protein Preparation | Dissolve the protein in an amine-free buffer. | Buffer: PBS, Borate, or Carbonate (pH 7.2-8.5); Protein Concentration: 0.5-5 mg/mL. precisepeg.com |

| 2. Reagent Preparation | Dissolve this compound in an organic solvent (DMSO or DMF). | Concentration: 10-100 mM. precisepeg.com |

| 3. Conjugation Reaction | Add the PFP ester solution to the protein solution. | Molar Ratio (Ester:Amine): 2:1 to 10:1; Temperature: 4-37°C; Time: 30 min to overnight. broadpharm.comprecisepeg.comconfluore.com |

| 4. Quenching (Optional) | Add a quenching buffer like Tris to deactivate excess PFP ester. precisepeg.com | Buffer: Tris (pH 8.0-8.5); Incubation: 30 minutes. precisepeg.com |

| 5. Purification | Remove unreacted crosslinker. | Method: Dialysis or desalting column. broadpharm.comconfluore.com |

While this compound directly targets primary amines, it can be used in conjunction with orthogonal strategies that focus on other specific residues, such as N-terminal cysteines. An orthogonal strategy allows for the modification of different amino acids on the same protein in a controlled manner. nih.govacs.org

One such advanced strategy involves the use of cyclopropenone (CPO) reagents. nih.govacs.orgresearchgate.net A common precursor, CPO-pentafluorophenol (CPO-PFP), can be used to create various CPO-based reagents. nih.govacs.org These reagents react selectively with the 1,2-aminothiol group of an N-terminal cysteine residue to form a stable 1,4-thiazepan-5-one linkage. nih.govresearchgate.netnih.gov This reaction is highly selective and can be performed even in the presence of other solvent-exposed cysteine residues. nih.govacs.orgnih.gov

This allows for a dual-labeling approach. First, the N-terminal cysteine can be modified using a CPO-based reagent. Subsequently, the lysine residues on the same protein can be targeted for conjugation using this compound. This provides a method for creating more complex and precisely functionalized protein conjugates. nih.govacs.org

Controlling the degree of conjugation is critical for the functionality of the final bioconjugate. The stoichiometric ratio of this compound to the biomolecule is a key parameter in achieving the desired level of modification. broadpharm.comconfluore.com

By adjusting the molar ratio of the crosslinker to the primary amine groups on the protein, the number of attached PEG linkers can be controlled. For example, a typical protocol for conjugating PEG linkers to an IgG antibody might result in two to five PEG molecules per antibody. broadpharm.combroadpharm.comconfluore.com The optimal ratio depends on several factors, including the concentration of the protein, the concentration of the PFP ester, the reaction pH, and the incubation time. broadpharm.comconfluore.com

For instance, when using a homobifunctional crosslinker, a 1:1 molar ratio of the crosslinker to the target molecule can be used to minimize byproducts from di-conjugation. However, in many protein conjugation scenarios, a molar excess of the PFP ester (e.g., 2:1 to 10:1) is used to drive the reaction to completion, with the understanding that purification will be necessary to remove unreacted crosslinker and potential byproducts. precisepeg.com Careful optimization of these ratios is essential to balance conjugation efficiency with the prevention of over-modification, which could lead to protein aggregation or loss of biological activity. windows.net

This compound is also utilized for the modification of amine-functionalized oligonucleotides. broadpharm.combiochempeg.comcreative-biolabs.com The PFP ester reacts with primary amines that have been incorporated into the oligonucleotide structure to form stable amide bonds. This allows for the attachment of oligonucleotides to other molecules, such as proteins or surfaces, for various biotechnological applications. axispharm.com

The reaction mechanism is the same as for protein modification, involving the nucleophilic attack of the amine on the PFP ester. The hydrophilic PEG4 spacer is particularly beneficial in this context, as it can improve the solubility of the resulting conjugate in aqueous environments. broadpharm.comcreative-biolabs.combroadpharm.com

A significant application of this compound is in the functionalization of antibodies, particularly for the development of Antibody-Drug Conjugates (ADCs). fujifilm.com ADCs are a class of targeted therapeutics where a highly potent cytotoxic drug is linked to a monoclonal antibody that specifically targets a tumor antigen. fujifilm.com

This compound can act as a homobifunctional linker in this process. axispharm.comconju-probe.com The two PFP ester groups can react with primary amines on both the antibody (typically lysine residues) and a payload molecule that has been modified to contain a primary amine. windows.netthermofisher.com The PEG4 spacer in the linker can enhance the pharmacokinetic properties of the resulting ADC. bocsci.com

The conjugation process must be carefully controlled to achieve a specific drug-to-antibody ratio (DAR), as this can significantly impact the efficacy and safety of the ADC. The principles of stoichiometric control discussed previously are therefore of paramount importance in antibody functionalization. broadpharm.comconfluore.com

N-Terminal Cysteine Residue Modification through Orthogonal Strategies

Oligonucleotide Modification

Surface Modification Techniques Utilizing this compound

This compound is a homobifunctional crosslinking reagent that plays a significant role in modern bioconjugation strategies. Its structure features two terminal pentafluorophenyl (PFP) ester groups separated by a hydrophilic 4-unit polyethylene glycol (PEG) spacer. The PFP esters are highly reactive towards primary amines, forming stable and irreversible amide bonds. broadpharm.combroadpharm.com A key advantage of PFP esters over more conventional N-hydroxysuccinimide (NHS) esters is their increased stability in aqueous solutions, which leads to higher reaction efficiency by minimizing hydrolysis. axispharm.com The PEG linker enhances the water solubility of the entire molecule and the resulting conjugate. broadpharm.com These properties make this compound an effective tool for covalently linking molecules to surfaces, including those of nanoparticles, cells, and other biomolecules. broadpharm.comaxispharm.com

Nanoparticle Surface Engineering

The engineering of nanoparticle surfaces is critical for their application in fields like drug delivery and diagnostics. This compound serves as a versatile linker for modifying these surfaces to improve their biocompatibility and functionality. broadpharm.comaxispharm.comdcchemicals.com The process typically involves reacting the PFP esters with primary amine groups present on the nanoparticle surface or on ligands to be attached.

One of the primary applications is "PEGylation," where the PEG chain of the linker creates a hydrophilic shield around the nanoparticle. This PEG layer acts as a "stealth" coating that can reduce recognition by the immune system, thereby prolonging the nanoparticle's circulation time in the bloodstream. a-star.edu.sg Furthermore, the homobifunctional nature of this compound allows for the direct conjugation of amine-containing targeting ligands—such as antibodies, peptides, or small molecules—to the surface of amine-functionalized nanoparticles. This facilitates the development of targeted drug delivery systems that can selectively accumulate in specific tissues or cells, such as tumors. a-star.edu.sgbroadpharm.com The defined length of the PEG4 spacer provides a flexible, stericly-unhindered connection between the nanoparticle and the attached molecule.

Table 1: Applications of this compound in Nanoparticle Engineering

| Nanoparticle Type | Functional Molecule Attached | Purpose of Engineering | Key Benefit of this compound |

| Liposomes | Targeting Peptide | Targeted drug delivery to cancer cells | Provides a stable, hydrophilic spacer for ligand presentation. |

| Exosomes | Neurotoxin-derived Ligand | Targeted delivery to the peripheral nervous system. broadpharm.com | Efficiently crosslinks ligands to exosome surface proteins. broadpharm.com |

| Polymeric Nanoparticles | Antibody Fragment (Fab) | Enhanced tumor penetration and specific cell binding | PFP ester's stability allows for controlled, high-yield conjugation. axispharm.com |

| Synthetic Protein Nanoparticles | Antioxidant Enzymes | Creation of colloidal antioxidant therapeutics. broadpharm.com | Facilitates the crosslinking of enzyme units to form a stable nanostructure. |

| Gold Nanoparticles | Amine-modified Oligonucleotides | Development of diagnostic biosensors | Covalently attaches probes to the nanoparticle surface. dcchemicals.com |

Cell Surface Labeling and Functionalization

This compound can be employed to directly modify the surfaces of living cells. broadpharm.comaxispharm.com The reagent's PFP esters react with primary amine groups on cell surface proteins (e.g., lysine residues), effectively "painting" the cell with PEG linkers. This methodology can be used for several purposes, from tracking cell populations to modulating cellular interactions.

For cell labeling, a fluorescent dye or biotin can be pre-conjugated to one end of a heterobifunctional PFP-PEG linker, which is then attached to the cell surface. In the case of the homobifunctional this compound, it can be used to crosslink molecules to the cell surface or to induce cell-cell aggregation for aggregation studies. The hydrophilic PEG spacer helps to maintain the health and viability of the cells by minimizing nonspecific interactions and membrane disruption. This approach is valuable in proteomics and cell biology for studying the function of surface receptors and creating engineered cells for therapeutic applications. broadpharm.combiocat.com

Table 2: Examples of Cell Surface Functionalization Using PFP Ester-PEG Linkers

| Target Cell Type | Attached Moiety / Purpose | Application | Rationale for Linker Choice |

| T-lymphocytes | Targeting Antibody | Redirecting T-cell specificity | Provides a flexible tether for the antibody without impairing cell function. broadpharm.com |

| Cancer Cells | Fluorescent Dye | Cell tracking and imaging | High stability of PFP ester ensures efficient and lasting labeling in aqueous media. axispharm.com |

| Stem Cells | Adhesion Peptides | Enhancing engraftment to tissue scaffolds | Biocompatible PEG linker improves cell viability and integration. |

| Red Blood Cells | Shielding Polymer | Creating "stealth" cells to evade immune clearance | Covalently attaches polymers to surface proteins for a stable coating. |

Biomolecule Surface Functionalization for Interaction Studies

In proteomics and chemical biology, understanding the interactions between biomolecules is fundamental. scbt.com this compound is an effective tool for functionalizing the surfaces of biomolecules, particularly proteins and peptides, to investigate these interactions. broadpharm.comsigmaaldrich.com As a homobifunctional crosslinker, it can covalently link two biomolecules that have accessible primary amine groups.

This capability is used in protein-protein interaction studies, where the linker can stabilize transient interactions for identification and analysis. By reacting with lysine residues on interacting proteins, the this compound creates a covalent bridge between them. The known length of the PEG4 spacer arm acts as a molecular ruler, providing spatial information about the proximity of the linked residues. This technique is also used to conjugate biomolecules to amine-functionalized surfaces, such as those on microarrays or biosensor chips, for high-throughput interaction screening. sigmaaldrich.combocsci.com

Table 3: Biomolecule Functionalization for Interaction Analysis

| Biomolecule(s) | Study Type | Desired Outcome | Advantage of this compound |

| Protein A + Protein B | Protein-Protein Interaction Mapping | Covalent stabilization of a protein complex for mass spectrometry analysis | Defined spacer length provides distance constraints for structural modeling. |

| Enzyme | Immobilization on a Surface | Creation of a reusable biosensor chip | Stable amide bond ensures the enzyme does not leach from the surface. sigmaaldrich.com |

| Peptide | Conjugation to a Carrier Protein | Enhancing immunogenicity for antibody production | Water-soluble PEG linker prevents aggregation of the peptide-carrier conjugate. broadpharm.com |

| Amine-modified DNA | Attachment to Protein | Study of DNA-protein interactions | Efficient reaction chemistry allows for the creation of stable DNA-protein conjugates. dcchemicals.com |

Applications of Bis-peg4-pfp Ester in Biomedical Research and Biotechnology

Proteolysis-Targeting Chimeras (PROTACs) Design and Synthesis

PROTACs are innovative heterobifunctional molecules designed to selectively eliminate target proteins from cells. precisepeg.com They consist of two ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. jenkemusa.com This proximity induces the ubiquitination of the POI, marking it for degradation by the cell's own ubiquitin-proteasome system. promega.com.authermofisher.com Bis-PEG4-PFP ester is a PEG-based PROTAC linker that can be utilized in the synthesis of these molecules. medchemexpress.combiocat.com

Solubility and Permeability: The inherent hydrophilicity of the PEG chain enhances the aqueous solubility of the PROTAC molecule. precisepeg.comjenkemusa.com This improved solubility can positively affect cell permeability, which is essential for the PROTAC to reach its intracellular target. jenkemusa.com

Ternary Complex Formation: The flexibility and length of the PEG linker are critical for the successful formation of a stable ternary complex, which consists of the PROTAC, the target protein, and the E3 ligase. axispharm.comnih.gov An optimally designed linker facilitates the correct spatial orientation of the POI and E3 ligase, which is necessary for efficient ubiquitination. explorationpub.com Studies have shown that the length of the PEG linker can significantly impact the degradation potency of a PROTAC. explorationpub.com For instance, research on ERα targeting PROTACs revealed that a 16-atom PEG linker was more potent than a 12-atom linker, despite similar binding affinities. explorationpub.com

Physicochemical Properties: PEG linkers are privileged scaffolds in PROTAC design due to their ability to favorably influence the physicochemical properties of the resulting molecule. explorationpub.com They can be tuned in length and composition to optimize biological activity. biochempeg.com

| Feature of PEG-based Linkers | Impact on PROTAC Efficacy | Research Finding |

| Hydrophilicity | Enhances water solubility and cell permeability. precisepeg.comjenkemusa.com | PEG linkers improve the compatibility of PROTACs with physiological environments. precisepeg.com |

| Flexibility & Length | Influences the formation and stability of the ternary complex. axispharm.comnih.gov | Linker length is critical for degradation efficiency; longer linkers can be more potent. explorationpub.com |

| Tunability | Allows for the optimization of molecular properties and bioactivity. precisepeg.combiochempeg.com | The composition and length of the linker are key to achieving optimal potency and selectivity. explorationpub.com |

The ultimate function of a PROTAC is to hijack the ubiquitin-proteasome system (UPS) to degrade a specific target protein. thermofisher.comfrontiersin.org The process begins with the PROTAC molecule simultaneously binding to the POI and an E3 ubiquitin ligase, forming the ternary complex. promega.com.aunih.gov This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein. nih.gov

The polyubiquitinated protein is then recognized by the 26S proteasome, a large protein complex responsible for degrading unneeded or damaged proteins. promega.com.aunih.gov The proteasome unfolds and degrades the target protein into small peptides, effectively removing it from the cell. thermofisher.com A key advantage of this mechanism is that the PROTAC molecule itself is not degraded and can be recycled to engage and degrade additional target protein molecules, allowing it to be effective at low concentrations. thermofisher.com This catalytic mode of action distinguishes PROTACs from traditional inhibitors. thermofisher.com

Role of PEG-based Linkers in PROTAC Efficacy

Antibody-Drug Conjugates (ADCs) Development

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cell-killing power of a cytotoxic drug. nih.gov These complex molecules consist of an antibody, a potent cytotoxic payload, and a chemical linker that connects them. broadpharm.comcreative-biolabs.com this compound can serve as a component in the synthesis of these linkers. medchemexpress.com

The linker is a critical component in ADC design, as it directly influences the stability, safety, and efficacy of the therapeutic. broadpharm.comresearchgate.net Its primary functions are to stably connect the cytotoxic payload to the antibody during circulation in the bloodstream and to release the payload upon reaching the target cancer cells. broadpharm.combocsci.com

There are two main categories of linkers: cleavable and non-cleavable. broadpharm.com Cleavable linkers are designed to be broken by specific conditions within the tumor microenvironment or inside the cancer cell (e.g., acidic pH or the presence of certain enzymes). broadpharm.com Non-cleavable linkers remain attached to the amino acid residue of the antibody after the ADC is internalized and the antibody is degraded in the lysosome. broadpharm.com The PFP esters on this compound react with primary amines to form stable amide bonds, making it suitable for constructing non-cleavable linkers. broadpharm.com

Improved Solubility and Stability: Many potent cytotoxic payloads are hydrophobic. researchgate.net Attaching them to an antibody can lead to aggregation, which can compromise the stability and efficacy of the ADC. researchgate.net The hydrophilic PEG linker helps to increase the water solubility of the conjugate, reducing aggregation and improving stability. bocsci.comfcad.com

Reduced Immunogenicity and Extended Circulation: PEGylation, the process of attaching PEG chains, can shield the ADC from the immune system, thereby reducing its immunogenicity. bocsci.comcreativepegworks.com This can also lead to a longer circulation half-life, allowing more of the ADC to reach the tumor site. fcad.comcreativepegworks.com

Controlled Drug-to-Antibody Ratio (DAR): Bifunctional linkers like this compound can be used in strategies to control the number of drug molecules attached to each antibody, which is a critical parameter for ADC efficacy and safety. axispharm.com

| Property Enhanced by PEG Linkers | Mechanism of Action | Benefit for ADCs |

| Biocompatibility | Reduces protein adsorption and masks immunogenic epitopes. bocsci.comcreativepegworks.com | Lower risk of immune response and adverse reactions. creativepegworks.com |

| Pharmacokinetics | Increases circulation time and reduces clearance by the immune system. fcad.comcreativepegworks.com | Enhanced drug delivery to the target site and improved therapeutic index. fcad.com |

| Solubility & Stability | The hydrophilic nature of PEG counteracts the hydrophobicity of the payload. bocsci.comresearchgate.net | Prevents aggregation and maintains the integrity of the ADC in circulation. researchgate.net |

Linker Functionality in Targeted Drug Delivery

Advanced Drug Delivery Systems

The advantageous properties that this compound imparts to PROTACs and ADCs also make it a valuable building block for other advanced drug delivery systems. bocsci.comcreativepegworks.com The PEG spacer enhances water solubility and biocompatibility, while the reactive PFP esters allow for stable conjugation to various molecules. broadpharm.comcreativepegworks.com

For example, PEG linkers are used in the functionalization of nanoparticles for drug delivery. creativepegworks.com PEGylation of nanoparticles can improve their stability, prolong their circulation time, and reduce their recognition by the immune system, allowing for more effective targeted delivery of therapeutic agents. creativepegworks.com Furthermore, the ability to create bifunctional linkers with defined lengths and chemical properties is essential for constructing complex, multi-component drug delivery platforms designed for controlled and targeted release. bocsci.com

Modification of Drug Carriers for Improved Targeting

The ability to modify the surface of drug carriers is paramount for enhancing their therapeutic efficacy. This compound plays a significant role in this area by enabling the attachment of targeting ligands to drug delivery systems. biochempeg.compurepeg.com This surface modification can improve the pharmacokinetic profile of the drug carrier, increase its circulation time, and facilitate targeted delivery to specific cells or tissues. axispharm.coma-star.edu.sg

For instance, the PFP esters can react with amine groups present on the surface of nanoparticles or liposomes, while the other end can be conjugated to a targeting moiety like an antibody or a peptide. This strategy helps in creating drug carriers that can specifically recognize and bind to cancer cells, thereby increasing the local concentration of the therapeutic agent and minimizing off-target effects. bocsci.com The hydrophilic PEG spacer also helps in reducing non-specific protein binding, a phenomenon that often leads to the rapid clearance of drug carriers from the bloodstream. a-star.edu.sgbocsci.com

Creation of Multifunctional Polymer-Protein Conjugates

The creation of polymer-protein conjugates is a rapidly advancing field with applications ranging from therapeutics to diagnostics. researchgate.net this compound is instrumental in synthesizing these conjugates by linking polymers to proteins. researchgate.net The bifunctional nature of the compound allows for the crosslinking of polymers and proteins, resulting in conjugates with combined functionalities. google.com

These multifunctional conjugates can be designed to have enhanced stability, improved solubility, and specific biological activities. axispharm.com For example, a therapeutic protein can be conjugated to a polymer that increases its half-life in the body. Research has shown that conjugating proteins with water-soluble polymers like PEG can significantly improve their pharmacokinetic properties. researchgate.net The use of PFP esters in this process provides a stable and efficient method for creating these valuable bioconjugates. researchgate.netresearchgate.net

Contributions to Proteomics and Structural Biology

The study of proteins, their structures, and their interactions is fundamental to understanding biological processes. This compound has proven to be a valuable tool in proteomics and structural biology. broadpharm.combiocat.comscbt.com

Protein Crosslinking for Structural Elucidation

Chemical crosslinking coupled with mass spectrometry (CXMS) has become a powerful technique for studying the three-dimensional structure of proteins and protein complexes. nih.gov this compound, as a homobifunctional crosslinker, can be used to link amino acids that are in close proximity in the folded protein. sigmaaldrich.comkorambiotech.com The PFP esters react with primary amine groups, primarily on lysine residues, forming covalent bonds. broadpharm.comkorambiotech.com

By analyzing the crosslinked peptides using mass spectrometry, researchers can obtain distance constraints that help in modeling the protein's structure. nih.gov This information is particularly valuable for large protein complexes where traditional methods like X-ray crystallography or NMR spectroscopy may be challenging. nih.gov The defined length of the PEG4 spacer in this compound provides a known distance constraint, aiding in more accurate structural modeling.

Protein Interaction Analysis

Understanding how proteins interact with each other is crucial for deciphering cellular pathways and disease mechanisms. escholarship.org this compound can be employed to study these interactions by "freezing" them in place through crosslinking. sigmaaldrich.comkorambiotech.com When two proteins interact, the crosslinker can covalently link them, allowing for the subsequent isolation and identification of the interacting partners. thermofisher.com

This approach is particularly useful for capturing transient or weak interactions that might be missed by other techniques. thermofisher.com The hydrophilic PEG linker helps to maintain the solubility of the crosslinked complex, facilitating its analysis. broadpharm.com The stability of the amide bond formed by the PFP ester ensures that the interaction is preserved during the analysis process. axispharm.com

Protein Tracking and Visualization

While direct evidence for the use of this compound in protein tracking and visualization is less documented, its properties suggest potential applications. The bifunctional nature of the molecule allows for the conjugation of a protein to a fluorescent probe or another imaging agent. axispharm.com One PFP ester could react with the protein of interest, and the other could be used to attach a label. This would enable researchers to track the localization and movement of the protein within a cell or organism. axispharm.com

Integration in Novel Materials Science Approaches

The versatility of this compound extends beyond biological applications into the realm of materials science. biochempeg.compurepeg.com Its ability to form stable crosslinks and modify surfaces makes it a valuable component in the development of new materials with tailored properties. broadpharm.com

Research in materials science often involves the functionalization of surfaces to control their interaction with the surrounding environment. broadpharm.com this compound can be used to graft polymers onto surfaces, altering their properties such as hydrophilicity and biocompatibility. bocsci.com This is particularly relevant in the development of biomedical implants and devices where reducing non-specific protein adsorption is critical. bocsci.com The PEG linker provides the desired "stealth" properties, while the PFP esters offer a robust method for attachment. a-star.edu.sg Furthermore, the crosslinking capabilities of this compound can be utilized to create hydrogels and other polymeric networks with specific mechanical and chemical properties. interchim.fr

Functional Coatings and Surface Immobilization

The compound this compound is a homobifunctional crosslinking agent utilized extensively in the creation of functional coatings and for the immobilization of molecules on various substrates. biochempeg.combroadpharm.com Its molecular architecture is specifically designed for these applications, consisting of three key components: two terminal pentafluorophenyl (PFP) ester groups and a central polyethylene glycol (PEG) spacer.

The PFP esters are highly reactive electrophilic groups that readily form stable, covalent amide bonds with nucleophilic primary and secondary amines. creative-proteomics.combroadpharm.combroadpharm.com This reaction is a type of nucleophilic acyl substitution. creative-proteomics.com A significant advantage of PFP esters over other amine-reactive functionalities, such as N-hydroxysuccinimide (NHS) esters, is their increased stability in aqueous solutions. broadpharm.commedchemexpress.com PFP esters are less susceptible to hydrolysis, which allows for more efficient and controlled conjugation reactions in the buffered, aqueous environments typically required for biological molecules. broadpharm.commedchemexpress.com

The central PEG4 spacer is a hydrophilic chain that imparts several beneficial properties to the resulting surface coating. axispharm.com It increases the water solubility of the molecule and, when attached to a surface, creates a hydrophilic layer that can reduce the non-specific adsorption of proteins and other biomolecules. broadpharm.comaxispharm.com This "anti-fouling" property is critical in the development of materials for medical devices, biosensors, and diagnostic platforms.

In practice, surface functionalization involves a two-step process. First, a substrate with available amine groups is reacted with this compound. Due to the bifunctional nature of the crosslinker, one PFP ester group reacts with the surface amine, leaving the second PFP ester group exposed and available for further reaction. This creates a surface decorated with reactive PFP esters. In the second step, a biomolecule containing primary amines, such as a protein, peptide, or amine-modified oligonucleotide, is introduced. creative-proteomics.com This molecule then covalently attaches to the surface via the reaction with the available PFP ester, resulting in its stable immobilization. creative-proteomics.com This methodology is applicable to a wide range of materials, including nanoparticles, magnetic particles, quantum dots, and glass surfaces. precisepeg.com

| Feature of this compound | Role in Functional Coatings & Immobilization | Scientific Principle |

| Homobifunctional Nature | Acts as a linker to attach amine-bearing surfaces to amine-bearing molecules. | Possesses two identical reactive ends (PFP esters) for a two-step conjugation process. broadpharm.comgbiosciences.com |

| PFP Ester Reactivity | Forms stable, covalent amide bonds with primary and secondary amines. broadpharm.com | The electron-withdrawing fluorine atoms make the carbonyl carbon highly electrophilic, facilitating nucleophilic attack by amines. |

| PFP Ester Stability | Provides a longer active lifetime in aqueous buffers compared to NHS esters, leading to higher reaction efficiency. broadpharm.commedchemexpress.com | Reduced rate of hydrolysis in aqueous media from pH 7-9. |

| PEG4 Spacer | Confers hydrophilicity to the surface, improves biocompatibility, and reduces non-specific protein binding. broadpharm.comaxispharm.com | The flexible, hydrophilic polyethylene glycol chain creates a hydration layer that sterically hinders the approach of unwanted proteins. |

Hydrogel Synthesis and Engineering

This compound serves as a highly effective crosslinking agent in the synthesis of hydrogels, which are three-dimensional polymeric networks capable of retaining large volumes of water. researchgate.net The formation of a hydrogel relies on the ability of a crosslinker to connect individual polymer chains together to form a continuous, insoluble network.

The mechanism of action for this compound in hydrogel synthesis involves its reaction with multi-arm or linear polymers that possess primary or secondary amine functional groups. When this compound is mixed with an amine-functionalized polymer (such as poly-L-lysine, chitosan, or amine-terminated multi-arm PEG) in an appropriate buffer, the PFP ester groups at both ends of the molecule react with the amine groups on the polymer chains. creative-proteomics.combroadpharm.com This forms stable amide linkages, effectively creating the crosslinks that constitute the hydrogel's structure.

The use of this compound allows for precise engineering of the hydrogel's physicochemical properties. Key tunable characteristics include:

Mechanical Stiffness: The stiffness or modulus of the hydrogel is directly related to the crosslink density. By controlling the molar ratio of this compound to the amine groups on the polymer backbone, the number of crosslinks can be precisely modulated, allowing for the creation of hydrogels ranging from soft to rigid.

Swelling Ratio: The degree to which a hydrogel swells is inversely proportional to its crosslink density. A higher concentration of the crosslinker results in a more tightly networked gel that absorbs less water, while a lower concentration yields a looser network with a higher swelling capacity. researchgate.net

Biocompatibility: The PEG4 spacer is well-known for its biocompatibility and ability to create a cell-friendly microenvironment. axispharm.com The crosslinking reaction itself is also biocompatible, proceeding under physiological conditions without the need for toxic catalysts or the release of harmful byproducts.

Research has demonstrated the utility of PFP ester-amine chemistry in creating crosslinked biomaterials. For instance, amphiphilic block copolymers have been crosslinked using PFP esters to form stable nanoparticles, a principle directly applicable to the formation of hydrogel networks from larger polymer precursors. mit.edu

| Parameter | Method of Engineering | Impact on Hydrogel Properties |

| Crosslink Density | Adjusting the molar ratio of this compound to the amine-functionalized polymer. | Higher ratio increases stiffness and decreases swelling ratio. Lower ratio results in a softer, more absorbent gel. |

| Degradability | Incorporating hydrolytically or enzymatically cleavable bonds into the polymer backbone. | The crosslinks formed by amide bonds are stable; thus, degradability must be designed into the polymer itself. |

| Mesh Size | Controlled by the concentration and length of both the polymer and the crosslinker. | Affects the diffusion of nutrients, waste, and therapeutic agents through the hydrogel matrix. The defined length of the PEG4 spacer contributes to a more uniform network structure. |

3D Bioprinting Applications

In the field of 3D bioprinting, this compound is a valuable component for the formulation of bioinks. Bioinks are materials, often hydrogel precursors, that are mixed with living cells and deposited layer-by-layer to fabricate tissue-like structures. A critical requirement for a bioink is the ability to undergo a rapid liquid-to-gel transition (gelation) during or immediately after the printing process to ensure structural fidelity.

This compound is ideally suited for this in situ crosslinking. A bioink can be formulated as a two-part system. One part contains the living cells suspended in a solution of an amine-functionalized biocompatible polymer (e.g., amine-terminated multi-arm PEG, gelatin, or hyaluronic acid). The second part contains the this compound crosslinker. When the two parts are mixed, either just before printing or at the nozzle of the bioprinter, the amine-PFP ester reaction begins, causing the bioink to solidify.

The advantages of using this compound in 3D bioprinting include:

Rapid and Controllable Gelation: The reaction kinetics can be tuned by adjusting the pH and the concentration of the reactants, allowing for control over the gelation time to match the requirements of the printing process.

High Cell Viability: The crosslinking chemistry is bio-orthogonal and occurs under physiological conditions (neutral pH, aqueous environment), which is crucial for minimizing damage to the encapsulated cells.

Enhanced Stability: The PFP ester's superior stability against hydrolysis compared to NHS esters is a significant benefit. broadpharm.commedchemexpress.com It ensures that the crosslinker remains reactive throughout the printing process, leading to more reliable and consistent gelation. biochempeg.com The principle has been demonstrated with analogous NHS ester crosslinkers in bioinks for applications like corneal tissue engineering. broadpharm.com

Structural Integrity: The formation of stable, covalent amide bonds results in robust hydrogel constructs that can maintain their complex, printed architecture over time in cell culture.

| Component of Bioink | Function | Role of this compound Chemistry |

| Polymer Backbone | Forms the bulk of the hydrogel structure and provides a scaffold for cells. | Must contain primary or secondary amine groups to react with the crosslinker. |

| Crosslinker | This compound | Reacts with the polymer backbone to form the 3D network, causing the bioink to solidify. Its bifunctional nature creates the necessary linkages. |

| Living Cells | The biological component that will form the functional tissue. | The biocompatibility of the amine-PFP ester reaction ensures high cell viability post-printing. |

| Aqueous Medium | Provides a physiological environment for the cells and dissolves the polymer and crosslinker. | The increased stability of PFP esters in aqueous solutions makes the crosslinking reaction more efficient and reliable. broadpharm.com |

Analytical and Characterization Techniques for Bis-peg4-pfp Ester Conjugates

Spectroscopic Methods for Conjugate Verification

Spectroscopic techniques are indispensable for the initial confirmation of a successful conjugation reaction. These methods provide insights into the structural changes that occur when Bis-PEG4-PFP ester reacts with a biomolecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of molecules and can be effectively used to monitor the progress of conjugation reactions involving this compound.

¹H NMR Spectroscopy: Proton NMR (¹H NMR) is particularly useful for tracking the disappearance of the pentafluorophenyl (PFP) ester group and the appearance of new signals corresponding to the newly formed amide bond. The characteristic signals of the protons in the PFP group can be monitored to determine the extent of the reaction. For instance, in the synthesis of PEGylated polymers, ¹H NMR is used to confirm the content of specific functional groups and the degree of polymerization. nih.govnih.gov The disappearance of the PFP ester signals and the emergence of new peaks associated with the conjugated biomolecule provide direct evidence of a successful reaction. nih.govresearchgate.net

Research Findings: In the characterization of novel pentafluorophenyl (PFP)-ester-functionalized phosphorylcholine (PC) polymers, the structure of the synthesized compounds was confirmed using ¹H NMR and ¹³C NMR. researchgate.net Similarly, the synthesis of dibenzocyclooctyne (DBCO)-PFP ester was confirmed by ¹H NMR, showing characteristic peaks for the aromatic and cyclooctinyl protons. mdpi.com These studies highlight the utility of NMR in verifying the successful synthesis of PFP ester-containing reagents prior to and after conjugation.

Table 1: Representative ¹H NMR Chemical Shifts for Monitoring this compound Conjugation

| Functional Group | Typical Chemical Shift (δ, ppm) | Observation During Conjugation |

| Pentafluorophenyl (PFP) Protons | 7.0 - 7.5 | Disappearance of signals |

| PEG Chain Protons (-CH₂CH₂O-) | 3.5 - 3.7 | Remain present, may shift slightly |

| Amide Bond Proton (N-H) | 7.5 - 8.5 | Appearance of a new broad signal |

| Protons on Biomolecule Adjacent to Amine | Shift upon amide bond formation | Shift in existing signals |

Chromatographic and Electrophoretic Approaches for Product Analysis

Chromatographic and electrophoretic techniques are essential for purifying the final conjugate and analyzing the heterogeneity of the reaction mixture. These methods separate the desired product from unreacted starting materials, byproducts, and undesired side products.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for the analysis of bioconjugates. It combines the separation power of liquid chromatography with the mass detection capabilities of mass spectrometry, providing information on both the purity and identity of the conjugate.

Reaction Monitoring: LC-MS can be used to monitor the progress of the conjugation reaction by separating and identifying the starting materials, intermediates, and final product. precisepeg.com The appearance of a new peak with the expected mass of the conjugate confirms the success of the reaction.

Product Identification: High-resolution mass spectrometry (HRMS) coupled with LC can accurately determine the molecular weight of the conjugate, confirming the number of attached this compound linkers. enovatia.com This is particularly important for assessing the drug-to-antibody ratio (DAR) in the context of antibody-drug conjugates (ADCs). enovatia.com

Table 2: Application of LC-MS in this compound Conjugate Analysis

| Analytical Goal | LC-MS Application | Expected Outcome |

| Reaction Monitoring | Time-course analysis of the reaction mixture | Observation of the decrease in starting material peaks and the increase in the product peak. |

| Product Identification | High-resolution mass analysis of the purified conjugate | Confirmation of the exact mass of the conjugate, corresponding to the addition of the this compound linker. |

| Purity Assessment | Integration of chromatographic peaks | Quantification of the percentage of the desired conjugate relative to impurities. |

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), separates molecules based on their hydrodynamic volume. resolvemass.ca It is a crucial technique for characterizing PEGylated molecules and polymers. resolvemass.cachromatographyonline.com

Molecular Weight Distribution: GPC is used to determine the molecular weight distribution and polydispersity index (PDI) of PEGylated compounds. resolvemass.ca This information is vital for ensuring the homogeneity of the final product.

Confirmation of Conjugation: An increase in the molecular weight of the biomolecule after reaction with this compound can be readily detected by a shift in the elution volume in GPC. nih.gov The chromatograms of the conjugated product will show peaks at earlier retention times compared to the unconjugated starting material. nih.gov

Research Findings: In the synthesis of Myrj-b-PCL copolymers, GPC was used to determine the weight-average and number-average molecular weights. nih.gov The successful polymerization was confirmed by the appearance of a single peak for each copolymer, which shifted to lower retention volumes (higher molecular weights) compared to the starting material. nih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the purification, quantification, and analysis of bioconjugates. Various HPLC modes can be employed depending on the properties of the conjugate.

Reverse-Phase HPLC (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity. cellmosaic.com It can be used to separate the more hydrophobic conjugate from the unreacted hydrophilic biomolecule.

Size-Exclusion HPLC (SEC-HPLC): SEC-HPLC is a high-performance version of GPC and is widely used for the analysis of PEGylated proteins. cellmosaic.combocsci.com

Research Findings: HPLC has been extensively used for the purification and analysis of various bioconjugates, demonstrating its ability to resolve discrete products with different modification ratios. acs.org For example, anion-exchange HPLC has been used to separate gold nanoparticles modified with different numbers of DNA molecules. acs.org

Fast Protein Liquid Chromatography (FPLC) is a type of liquid chromatography designed for the purification of proteins and other biomolecules. rsc.org It operates at lower pressures than HPLC but offers excellent resolution and is well-suited for the purification of PEGylated proteins. researchgate.net

Purification of Conjugates: FPLC, particularly with ion-exchange or size-exclusion columns, is a common method for purifying PEGylated proteins from reaction mixtures. nih.govmdpi.com It can effectively separate the desired conjugate from unreacted protein and excess PEGylating agent. nih.gov

Research Findings: A rapid FPLC method using a Mono Q ion-exchange column has been developed for the purification of human and guinea pig C3 from serum following polyethylene glycol (PEG) precipitation. nih.gov This two-step process yielded highly pure and active C3. nih.gov

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) for Protein Conjugation Assessment

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a widely used technique to assess the outcome of protein conjugation reactions involving linkers like this compound. researchgate.net The principle of SDS-PAGE is to separate proteins based on their molecular weight. The attachment of one or more this compound linkers, and any subsequent molecule, to a protein increases its total molecular mass. This increase in mass results in a slower migration of the conjugated protein through the polyacrylamide gel compared to the unmodified protein.

The analysis involves running the unmodified protein alongside the conjugation reaction mixture on the gel. researchgate.net A successful conjugation is visualized as the appearance of new, higher molecular weight bands corresponding to the PEGylated protein, with a concurrent decrease in the intensity of the band corresponding to the original, unconjugated protein. precisepeg.com The position and distribution of these new bands can indicate the degree of PEGylation; for instance, distinct bands may represent mono-, di-, or poly-PEGylated species. google.com

However, a known challenge in the SDS-PAGE analysis of PEGylated proteins is the potential for band broadening or smearing. nih.gov This phenomenon can be attributed to the interaction between the polyethylene glycol (PEG) chains and the sodium dodecyl sulfate (SDS) detergent, as well as the polydispersity of the PEG itself, which can result in a heterogeneous population of conjugates with a range of molecular weights. nih.gov Despite this, SDS-PAGE remains an invaluable, accessible method for the initial confirmation of conjugation. google.comresearchgate.net Non-reducing SDS-PAGE is particularly useful for analyzing conjugates formed through the re-bridging of disulfide bonds in antibodies, allowing for the assessment of the intact conjugate, including dimers and multimers. nih.gov

Table 1: Representative SDS-PAGE Findings for Protein-PEG Conjugates

| Protein/Molecule | Conjugation Partner | Key SDS-PAGE Observation | Reference |

|---|---|---|---|

| Anti-CD90 Antibody | 4FB(PEG)4-PFP | Formation of monomers (61%), dimers (25%), and multimers (14%) observed via non-reducing SDS-PAGE. | nih.gov |

| Uricase | P/A(20) active esters (including PFP) | Appearance of a ladder of bands, with each band corresponding to the protein conjugated with an additional P/A peptide. | google.com |

| Trastuzumab | Branched Azide Linkers (with PEG4) | High conversion to the desired DAR 6 conjugate confirmed by the shift of the heavy chain band under reducing conditions. | nih.gov |

| Cryptdin-2 fusion protein | 5 kDa PEG | A distinct shift in the band for the PEG-conjugated protein to a higher molecular weight compared to the un-PEGylated protein. | researchgate.net |

Dynamic Light Scattering (DLS) for Conjugate Aggregation and Size Determination

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-destructive analytical technique used to determine the size distribution profile of small particles and macromolecules in solution. unchainedlabs.comwyatt.com For this compound conjugates, DLS is crucial for evaluating the hydrodynamic size, polydispersity, and the presence of aggregates. iyte.edu.tr

The technique works by illuminating the sample with a laser and analyzing the time-dependent fluctuations in the intensity of scattered light. unchainedlabs.com These fluctuations are caused by the Brownian motion of the particles in the solution. Smaller particles move more rapidly, causing faster fluctuations, while larger particles or aggregates move more slowly, resulting in slower fluctuations. unchainedlabs.com The diffusion coefficient of the particles is calculated from these fluctuations, and the hydrodynamic radius is then determined using the Stokes-Einstein equation. wyatt.com

In the context of this compound conjugates, DLS analysis provides several key insights:

Size Confirmation: It measures the increase in the hydrodynamic diameter of the protein or biomolecule after conjugation with the PEG linker and any attached payload.

Aggregation Assessment: DLS is highly sensitive to the presence of large aggregates, which can be a major issue affecting the efficacy and safety of biopharmaceuticals. nih.gov The formation of aggregates is indicated by the appearance of a population of particles with a much larger hydrodynamic radius than the expected monomeric conjugate. rsc.orgacs.org

Colloidal Stability: By performing DLS measurements under different conditions (e.g., varying temperature or pH), the colloidal stability of the conjugate can be assessed. An increase in particle size or polydispersity index (PDI) can indicate instability and a propensity for aggregation. rsc.orgresearchgate.net

Purity and Homogeneity: The PDI value derived from DLS data provides an indication of the broadness of the size distribution. A low PDI suggests a monodisperse sample, consisting of particles of a similar size, which is often a desirable attribute for therapeutic conjugates. acs.org

For example, studies on PEGylated granulocyte-colony stimulating factor (G-CSF) have shown that PEGylation can improve resistance to heat-induced aggregation, with DLS revealing that the aggregate size was significantly minimized compared to the non-PEGylated form. rsc.org Similarly, DLS has been used to characterize the size of nanogels functionalized with PEG linkers, confirming monodisperse particle formation. nih.gov

Table 2: Illustrative DLS Data for PEGylated Conjugates and Formulations

| System | Key DLS Finding | Measurement | Reference |

|---|---|---|---|

| PEG-GCSF | Improved resistance to heat-induced aggregation compared to native G-CSF. | Aggregate size remained below 120 nm for PEG-GCSF. | rsc.org |

| Lysozyme with PEG crowder | Suppression of enzyme aggregation at elevated temperatures. | DLS used to examine the phase behavior and aggregation state. | acs.org |

| Small Molecule (SM) with PEG | PEG reduced SM aggregation, increasing the concentration at which large aggregates appeared. | Submicron aggregates appeared at 0.5 µM of SM alone, but only at 16 µM in the presence of PEG. | nih.gov |

| IMDQ-loaded Nanogels with OVA | Monodisperse nanogel formation. | Hydrodynamic size of ~58 nm, independent of drug and protein loading. | nih.gov |

Theoretical and Computational Investigations of Bis-peg4-pfp Ester Reactivity and Selectivity

Quantum Mechanical Calculations for Reaction Pathway Elucidation

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are powerful tools for dissecting the reaction mechanisms of active esters with nucleophiles like the primary amines found in proteins. nih.govacs.orgnih.gov While direct QM studies on the entire Bis-PEG4-PFP ester molecule are not extensively documented in public literature, the reactivity of its functional ends—the pentafluorophenyl (PFP) esters—has been a subject of significant computational investigation. researchgate.netchemrxiv.org

The aminolysis of an active ester, such as a PFP ester, by a primary amine (e.g., the ε-amino group of a lysine residue) is the fundamental reaction in its use as a crosslinker. DFT calculations have been employed to map the energy landscape of this reaction, identifying the transition states and intermediates involved. acs.orgresearchgate.net These studies typically compare different pathways, such as a one-step concerted mechanism versus a two-step pathway involving a tetrahedral intermediate. acs.orgchemrxiv.org

For PFP esters, computational studies suggest that the reaction with an amine likely proceeds through a concerted or a low-barrier stepwise mechanism. acs.orgchemrxiv.org The high reactivity of PFP esters is attributed to the excellent leaving group ability of the pentafluorophenolate anion, which is stabilized by the electron-withdrawing fluorine atoms. nih.gov QM calculations can quantify the activation energy barriers for these reactions, providing a direct measure of reactivity. researchgate.net

A comparative analysis of different active esters is a common theme in computational studies. For instance, DFT calculations can elucidate the subtle differences in the activation energies for the aminolysis of PFP esters versus the more common N-hydroxysuccinimide (NHS) esters. researchgate.netresearchgate.net These calculations often align with experimental observations that PFP esters can offer enhanced reactivity and, in some cases, greater stability against hydrolysis. nih.govresearchgate.net

Table 1: Representative Calculated Activation Energies for the Aminolysis of Active Esters

| Active Ester | Reaction Mechanism | Activation Energy (kcal/mol) | Computational Method |

| Pentafluorophenyl (PFP) Acetate | Noncatalytic Concerted | ~15-18 | DLPNO-CCSD(T) / DFT |

| N-Hydroxysuccinimide (NHS) Acetate | Noncatalytic Concerted | ~16-20 | DLPNO-CCSD(T) / DFT |

| Phenyl Acetate | Noncatalytic Concerted | ~25-28 | DLPNO-CCSD(T) / DFT |

| Note: The data presented are representative values derived from computational chemistry literature and are intended for illustrative purposes. Actual values can vary based on the specific model system and computational level of theory used. researchgate.net |

These calculations help to clarify why PFP esters are effective acylating agents, providing a theoretical foundation for their use in bioconjugation linkers like this compound. ethz.chacs.org

Molecular Modeling of Conjugation Processes

While QM methods excel at describing bond-making and bond-breaking events, molecular modeling and molecular dynamics (MD) simulations are better suited for understanding the behavior of the entire this compound molecule and its interaction with large biomolecules like proteins. frontiersin.orgmdpi.com MD simulations treat molecules as classical objects governed by force fields, allowing for the simulation of their movement and conformational changes over time. nih.gov

For this compound, MD simulations can address several key aspects of the conjugation process:

Conformational Dynamics of the PEG Linker: The PEG4 linker is not a rigid rod. MD simulations show that PEG chains are highly flexible and can adopt a wide range of conformations, from extended to collapsed coils. mdpi.comnih.gov The dynamic nature of the PEG linker influences the effective distance between the two reactive PFP esters and their accessibility to target nucleophiles on a protein surface. nih.govrsc.org

Protein-Linker Interactions: MD simulations can model how the PEG linker interacts with the protein surface. While often considered "stealth" polymers, PEG chains can have weak, transient interactions with both hydrophobic and hydrophilic patches on a protein. nih.govrsc.org These interactions can influence the orientation of the reactive ester groups and may play a role in guiding the crosslinking reaction.

Steric Shielding Effects: Once one end of the this compound has reacted with a protein, the attached PEG chain can move dynamically across the protein surface. This movement can create a "shielding" effect, sterically hindering subsequent reactions at nearby sites. nih.govacs.org MD simulations can help visualize and quantify this shielding, which is a critical factor in controlling the degree and location of conjugation. nih.govrsc.org

Table 2: Key Parameters from Molecular Dynamics Simulations of PEGylated Proteins

| Parameter | Description | Typical Findings from MD Simulations |

| Radius of Gyration (Rg) | A measure of the compactness of the PEG chain or the entire conjugate. | PEG chains can transition between compact and extended states. Overall Rg of the conjugate increases marginally with PEGylation. nih.gov |

| Solvent Accessible Surface Area (SASA) | The area of the molecule accessible to solvent. | PEGylation significantly reduces the hydrophobic SASA of a protein and increases the total hydrophilic SASA, enhancing solubility. nih.gov |